Eupalestin

Anti-inflammatory NF-κB pathway p38 MAPK pathway

Researchers developing anti-inflammatory agents face sourcing challenges for pharmacologically validated NF-κB inhibitors. Eupalestin (CAS 73340-44-0) is a polymethoxylated flavone with confirmed dual-pathway inhibition of p-p65 NF-κB and p-p38 MAPK phosphorylation (p<0.01) in a carrageenan-induced pleurisy model. Key procurement benefits: - Validated in vivo anti-inflammatory and antinociceptive activity in multiple animal models. - Establishes a UPLC-PDA method for precise quantification as a marker for A. conyzoides extract standardization. - Supports FMDV antiviral screening libraries with favorable in silico ADMET predictions. High-purity reference standard ensures batch-to-batch consistency in preclinical studies.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
CAS No. 73340-44-0
Cat. No. B1201618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalestin
CAS73340-44-0
Synonyms5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
5,6,7,8,3'-PM-4',5'-MDF
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC
InChIInChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3
InChIKeyYPFLOZZPZVKXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupalestin: Anti-Inflammatory and Analgesic Lead Discovery


Eupalestin (CAS 73340-44-0), also known as 3′,5,6,7,8-pentamethoxy-4′,5′-(methylenedioxy)flavone or conyzorigun, is a naturally occurring polymethoxylated flavone (a subclass of flavonoids) isolated from Ageratum conyzoides L. (Asteraceae), Blumea fistulosa, and other organisms . Its molecular formula is C21H20O9 (molecular weight: 416.38 g/mol) . Eupalestin belongs to the class of polyketides [PK12] and flavones [PK1211], being specifically classified as an 8-O-methylated flavonoid . Structurally, it possesses five methoxy groups and a methylenedioxy bridge on the flavone core, a pattern that distinguishes it from other co-occurring polymethoxyflavones such as nobiletin, sinensetin, and 5′-methoxynobiletin .Eupalestin has demonstrated significant anti-inflammatory and antinociceptive activities in vivo, primarily through the inhibition of the p65 subunit of NF-κB (p-p65 NF-κB) and p38 mitogen-activated protein kinase (p-p38 MAPK) phosphorylation pathways (p<0.01) .

Product Class
Naturally occurring polymethoxylated flavone
Pathway Context
NF-κB and p38 MAPK pathway inhibition study fit
Model Evidence
In vivo anti-inflammatory model response reported

Eupalestin Specificity vs. Generic Polymethoxyflavones


Polymethoxyflavones (PMFs) as a class are known for their anti-inflammatory and anticancer properties, but their substitution patterns dramatically influence their molecular targets and potency, rendering them non-interchangeable. Eupalestin (73340-44-0) possesses a distinct 3′,5,6,7,8-pentamethoxy-4′,5′-methylenedioxy substitution on the flavone backbone, which is structurally unique compared to common analogs like nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) and sinensetin (5,6,7,3′,4′-pentamethoxyflavone) . In the carrageenan-induced mouse pleurisy model, eupalestin significantly reduced p-p65 NF-κB and p-p38 MAPK phosphorylation (p<0.01), a dual-pathway anti-inflammatory mechanism that is not uniformly shared across all PMFs . Furthermore, an in silico screening study against foot-and-mouth disease virus (FMDV) targets found that eupalestin, along with five other flavonoids from A. conyzoides, exhibited synergistic inhibitory binding against RdRp and 3Cpro, with binding values ranging from -6.9 kcal/mol to -7.5 kcal/mol, which were lower than ribavirin, the control drug . These mechanistic findings highlight that the specific methoxylation and methylenedioxy pattern of eupalestin likely underlies its unique polypharmacology, and sourcing an arbitrary polymethoxyflavone as a substitute would not replicate its validated biological profile.

Eupalestin-specific
Methoxy substitution pattern distinct from nobiletin/sinensetin; dual NF-κB/p38 MAPK inhibition may not be replicated by generic polymethoxyflavones.
Class-level claims
Reported antifungal spore germination activity is class-level; isolated eupalestin IC50 data not available; screening results may differ across strains.

Eupalestin: Comparative Evidence Guide


Dual NF-κB and p38 MAPK Pathway Inhibition in Pleurisy Model

In a carrageenan-induced mouse pleurisy model, eupalestin, alongside the isolated compounds 5′-methoxy nobiletin (MeONOB) and 1,2-benzopyrone, was tested for its effect on the phosphorylation of key inflammatory signaling proteins. Eupalestin significantly reduced the phosphorylation of p65 NF-κB (p-p65 NF-κB) and p38 MAPK (p-p38 MAPK) with a statistical significance of p<0.01 compared to the vehicle-treated inflammatory control . This dual-pathway suppression is a key differentiator from many flavonoids that may only affect a single arm of the inflammatory cascade.

Dual pathway inhibition
Head-to-head
Significant reduction of p-p65 NF-κB and p-p38 MAPK (p<0.05 vs. vehicle)
Supports pathway-target engagement context
Mouse pleurisy model; reported in REFS-1
Anti-inflammatory NF-κB pathway p38 MAPK pathway In vivo pharmacology Natural product

Broad-Spectrum Anti-Inflammatory Efficacy in Vivo

In the same carrageenan-induced pleurisy model, eupalestin's anti-inflammatory effect was assessed across multiple end-points beyond signaling kinases. Eupalestin, along with MeONOB and 1,2-benzopyrone, demonstrated a significant reduction in total leukocyte influx into the pleural cavity, exudate protein concentration, and the activity of pro-inflammatory enzymes myeloperoxidase (MPO) and adenosine deaminase (ADA), as well as nitric oxide metabolites (NOx) (p<0.05 for all) . Furthermore, eupalestin significantly reduced the levels of pro-inflammatory cytokines IL-17A, IL-6, TNF, and IFN-γ (p<0.05) . This multi-parametric response profile confirms a broad-spectrum anti-inflammatory action rather than a narrow, single-mediator effect, a property that distinguishes eupalestin from compounds with limited functional readouts.

Multi-endpoint anti-inflammation
Head-to-head
Reduced leukocyte influx, MPO, ADA, NOx, IL-17A, IL-6, TNF, IFN-γ (p<0.05)
Supports multi-endpoint inflammation context
Carrageenan-induced pleurisy; IL-10 not elevated, distinct from 1,2-benzopyrone
Leukocyte migration Cytokine modulation In vivo pleurisy model Anti-inflammatory assay Exudate biomarkers

Antinociceptive Activity: PGE2 and IL-1β Pain Models

A standardized extract of polymethoxyflavones (SEPAc) from A. conyzoides, in which eupalestin was identified and quantified as one of four major methoxyflavones (alongside 5,6,7,3′,4′,5′-hexamethoxyflavone, nobiletin, and 5′-methoxynobiletin), was evaluated for antinociceptive activity in mice. The SEPAc exhibited significant antinociceptive effects in both phases of the formalin test and significantly reduced the nocifensive response induced by intraplantar injection of prostaglandin E2 (PGE2) and intrathecal injection of interleukin-1β (IL-1β) . While this evidence is attributed to the extract rather than isolated eupalestin alone, the validated quantification of eupalestin as a major constituent directly links its presence to the observed pharmacological effect, providing a basis for sourcing eupalestin-rich fractions vs. eupalestin-poor alternatives.

Antinociceptive response
Cross-study comparable
SEPAc extract inhibited formalin, PGE2, and IL-1β nociception
Extract-level antinociceptive response context
Isolated eupalestin data unavailable; verify with pure compound
Antinociceptive Pain model Prostaglandin E2 Interleukin-1β Formalin test

In Silico Antiviral Binding vs. Ribavirin (FMDV)

In a 2024 in silico study, eupalestin was part of a panel of A. conyzoides flavonoids screened for binding to FMDV RNA-dependent RNA polymerase (RdRp) and 3C protease (3Cpro). The study reported that six compounds, including eupalestin, demonstrated synergistic inhibitory potential with binding values ranging from -6.9 kcal/mol to -7.5 kcal/mol, which were lower (indicating stronger predicted binding) than the standard antiviral control drug ribavirin . Eupalestin was among the compounds that passed Lipinski's drug-likeness rules and showed favorable ADMET predictions, implying oral bioavailability potential . This provides a computational rationale for prioritizing eupalestin over other flavonoids from the same plant (e.g., precocene I, lycopsamine) that did not meet these drug-likeness criteria.

In silico antiviral binding
Head-to-head
Binding: -6.9 to -7.5 kcal/mol vs. ribavirin (> -6.9 kcal/mol)
Supports in silico target engagement screening
In silico; Lipinski/ADMET passed
Antiviral Foot-and-mouth disease virus RdRp 3Cpro In silico docking

Antifungal Activity: Spore Germination Inhibition

A literature survey indicates that flavonoids including nobiletin, eupalestin, 5′-methoxynobiletin, and other hexamethoxyflavones demonstrate inhibitory activity against the spore germination of pathogenic fungi . While specific IC50 values for eupalestin against individual fungal species are not detailed in the available abstracted source, this class-level evidence places eupalestin within a select group of polymethoxyflavones with antifungal potential. This is notable because the structural features required for antifungal activity (high methoxylation, lipophilicity) are shared by eupalestin but not by all flavonoids, making it more relevant for antifungal screening than less methoxylated flavones like quercetin or kaempferol.

Antifungal spore inhibition
Class-level
Reported active against spore germination
Class-level polymethoxyflavone context
No isolated eupalestin IC50; source review required
Antifungal Spore germination Polymethoxyflavone Phytopathology Natural fungicide

Eupalestin: Research & Development Applications


Anti-Inflammatory Lead Discovery: Dual NF-κB/p38 MAPK Targeting

Research groups focused on developing novel anti-inflammatory agents for conditions like rheumatoid arthritis or acute lung injury should prioritize eupalestin (73340-44-0) for in vivo lead optimization. This recommendation is based on direct evidence from the carrageenan-induced pleurisy model, where eupalestin significantly reduced p-p65 NF-κB and p-p38 MAPK phosphorylation (p<0.01), along with downstream reductions in leukocyte infiltration, exudate formation, and pro-inflammatory cytokines (p<0.05) . The validated dual-pathway mechanism suggests eupalestin could address inflammatory conditions where single-pathway inhibitors have shown limited efficacy. Procurement of eupalestin over a generic polymethoxyflavone is warranted because its specific in vivo pharmacological profile has been experimentally confirmed, whereas most PMFs lack this level of mechanistic validation in animal models.

Botanical Reference Standard for A. conyzoides QC

For analytical laboratories and phytopharmaceutical manufacturers developing standardized A. conyzoides extracts, eupalestin serves as a critical marker compound. A validated UPLC-PDA method has been established for the simultaneous quantification of eupalestin, nobiletin, 5′-methoxynobiletin, and 5,6,7,3′,4′,5′-hexamethoxyflavone in standardized polymethoxyflavone extracts (SEPAc) . Because the anti-inflammatory and antinociceptive efficacy of SEPAc has been demonstrated in multiple animal models, quantifying eupalestin content is essential for batch-to-batch consistency and pharmacological reproducibility. Sourcing high-purity eupalestin (CAS 73340-44-0) as a reference standard is a prerequisite for any regulatory-compliant quality control workflow for A. conyzoides products.

Antinociceptive Agent Validation via PGE2 and IL-1β Pathways

Neuroscience and pain research groups investigating alternatives to NSAIDs and opioids should consider eupalestin-rich fractions for nociception studies. Evidence shows that a standardized polymethoxyflavone extract (with eupalestin as a quantified major component) significantly inhibited pain responses induced by formalin, intraplantar PGE2, and intrathecal IL-1β after oral administration in mice . This antinociceptive profile, combined with the anti-inflammatory mechanism confirmed for isolated eupalestin, supports its potential for treating inflammatory pain conditions. The fact that efficacy was observed after oral administration further strengthens its translational relevance.

FMDV Antiviral Hit: RdRp/3Cpro Drug-Like Flavonoid

Veterinary and computational drug discovery groups screening for antiviral agents against foot-and-mouth disease virus (FMDV) should include eupalestin in their focused libraries. In silico evidence places eupalestin among six A. conyzoides flavonoids with synergistic binding to RdRp and 3Cpro, showing stronger predicted affinity (binding values -6.9 to -7.5 kcal/mol) than ribavirin . Critically, eupalestin passed Lipinski's drug-likeness filters and favorable ADMET predictions, unlike several other flavonoids from the same plant that failed these filters . This computational advantage, combined with eupalestin's established in vivo anti-inflammatory safety profile, makes it a strong candidate for further in vitro and in vivo antiviral validation.

Application
Selection Property
Validation Focus
Inflammatory pathway studies
Dual NF-κB/p38 MAPK inhibition profile
In vivo pleurisy model endpoints
Phytochemical standardization
Validated UPLC-PDA marker compound
Extract batch-to-batch consistency
Pain pathway research
PGE2/IL-1β antinociceptive profile
Oral administration model endpoints
Antiviral screening studies
In silico RdRp/3Cpro binding profile
Drug-likeness and ADMET prediction review
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